

# **Application Notes and Protocols for SR3335 Administration in Diet-Induced Obesity Models**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

SR3335 (also known as ML-176) is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2][3] RORα is a nuclear receptor that plays a significant role in the regulation of metabolism, particularly in hepatic gluconeogenesis.[1][2][3] Preclinical studies have demonstrated that the administration of SR3335 in diet-induced obesity (DIO) mouse models can effectively suppress hepatic glucose production. This document provides detailed application notes and experimental protocols for the use of SR3335 in DIO models, based on peer-reviewed research.

## **Data Presentation**

The primary in vivo effect of **SR3335** in diet-induced obese mice, as documented in the literature, is the suppression of gluconeogenesis. The data below is derived from a pyruvate tolerance test (PTT) conducted on C57BL/6 male mice with diet-induced obesity.

Table 1: Effect of **SR3335** on Plasma Glucose Levels during a Pyruvate Tolerance Test in DIO Mice



Time Point (Minutes)	Vehicle Control (mg/dL) (Mean ± SEM)	SR3335 (15 mg/kg) (mg/dL) (Mean ± SEM)
0	~210 ± 10	~190 ± 12
15	~290 ± 15	~240 ± 10
30	~310 ± 18	~250 ± 12
60	~295 ± 20	~230 ± 15*

<sup>\*</sup>Note: Values are estimated from graphical data presented in Kumar et al. (2011). **SR3335**-treated mice displayed significantly lower plasma glucose levels at 15, 30, and 60 minutes post-pyruvate challenge (p < 0.05).[1][2]

## Experimental Protocols Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and hyperglycemic phenotype in mice that mimics human metabolic syndrome.

#### Materials:

- C57BL/6 male mice (weanlings)
- High-Fat Diet (HFD): 65% kcal from fat
- Standard chow diet (for control group, if necessary)
- Animal caging and husbandry supplies

#### Protocol:

- Upon weaning, house C57BL/6 male mice in a temperature and light-controlled environment.
- Provide ad libitum access to a high-fat diet (65% kcal from fat).
- Maintain mice on the HFD for an extended period (e.g., until 30 weeks of age) to establish
  the diet-induced obesity phenotype.[1][2]



Monitor body weight and food intake regularly to track the development of obesity.

### **SR3335** Administration

Objective: To administer SR3335 to DIO mice to assess its effects on metabolic parameters.

#### Materials:

- SR3335 compound
- Vehicle solution (e.g., sterile 10% PEG400/8% ethanol, followed by an equal volume of sterile 10% Tween 80)
- Syringes and needles for intraperitoneal (i.p.) injection

#### Protocol:

- Prepare a solution of SR3335 in the chosen vehicle at the desired concentration.
- For the primary study, DIO mice were treated twice daily (b.i.d.) at approximately 07:00h and 18:00h.[1][2]
- Administer SR3335 via intraperitoneal (i.p.) injection at a dosage of 15 mg/kg body weight.[1]
   [2]
- A parallel control group should receive an equivalent volume of the vehicle solution following the same injection schedule.
- The treatment duration for the gluconeogenesis study was 6 consecutive days.[1][2]
- It is important to note that in this short-term study, no significant differences in body weight or food intake were observed between the SR3335-treated and vehicle-treated groups.

## **Pyruvate Tolerance Test (PTT)**

Objective: To assess in vivo hepatic gluconeogenesis.

Materials:



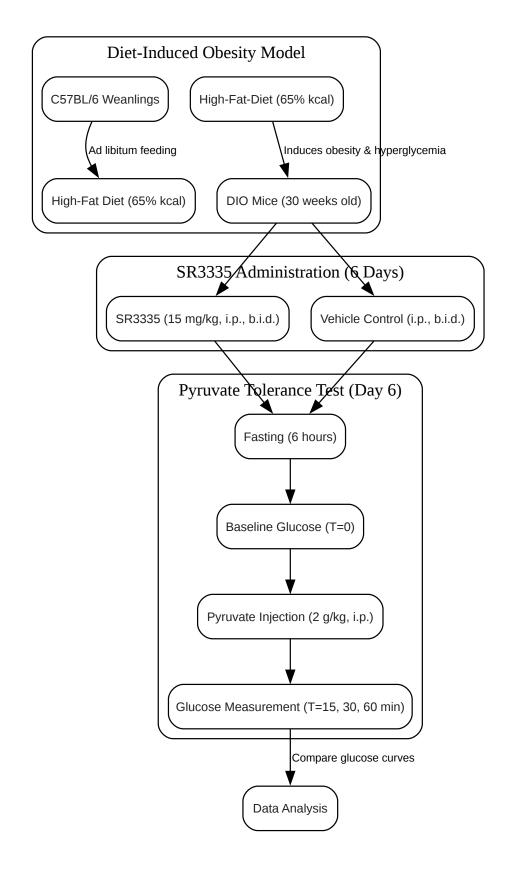
- Pyruvate solution (2 g/kg body weight)
- Blood glucose meter and test strips
- Equipment for tail vein blood sampling

#### Protocol:

- The PTT is conducted on the final day of the **SR3335** administration period (e.g., day 6).[1] [2]
- Following the morning injection of SR3335 or vehicle, fast the mice for 6 hours.[1][2]
- After the fasting period, obtain a baseline blood glucose measurement (Time 0) from the tail vein.
- Administer a bolus of pyruvate solution via i.p. injection (2 g/kg body weight).[1][2]
- Measure blood glucose levels at 15, 30, and 60 minutes post-pyruvate injection.[1][2]
- Analyze the data by comparing the glucose excursion curves between the SR3335-treated and vehicle-treated groups.

## **Visualizations**

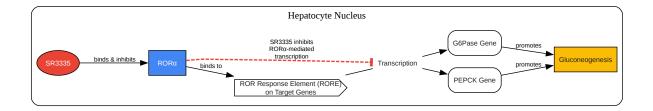




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Caption: Experimental workflow for **SR3335** administration in DIO mice.





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### References

- 1. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR3335
   Administration in Diet-Induced Obesity Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682619#sr3335-administration-in-diet-induced-obesity-models]

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